N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Description
Chemical Nomenclature and Structural Characteristics
This compound possesses a highly complex molecular structure that exemplifies advanced organic chemical design. The systematic nomenclature reflects the compound's intricate architecture, incorporating multiple aromatic systems and functional groups that contribute to its unique chemical properties. The molecular formula C₂₃H₁₅N₃O₆ indicates a composition comprising twenty-three carbon atoms, fifteen hydrogen atoms, three nitrogen atoms, and six oxygen atoms, resulting in a molecular weight of 429.38 daltons. This molecular composition places the compound within the category of moderately large organic molecules with significant structural complexity.
The structural backbone of this compound centers around the isoindole ring system, specifically the 1,3-dioxo-2H-isoindole moiety, which forms the core heterocyclic structure. The isoindole framework represents a fascinating class of heterocyclic compounds that have gained prominence in both natural product chemistry and synthetic organic chemistry. The 1,3-dioxo substitution pattern creates a phthalimide-like structure, which imparts unique electronic properties and reactivity patterns to the molecule. This structural motif is known for its stability and its ability to participate in various chemical transformations, making it a valuable building block in organic synthesis.
The benzoyl substituent at the 2-position of the phenyl ring introduces additional aromatic character and extends the conjugated system of the molecule. This benzoyl group, represented by the phenylcarbonyl moiety, contributes significantly to the compound's overall electronic distribution and potential for intermolecular interactions. The presence of this aromatic ketone functionality also influences the compound's spectroscopic properties and provides distinctive analytical signatures that facilitate identification and quantification in complex mixtures.
Table 1: Structural Components and Their Chemical Significance
| Structural Component | Chemical Formula | Functional Role | Electronic Effect |
|---|---|---|---|
| Isoindole Core | C₈H₄NO₂ | Heterocyclic backbone | Electron-withdrawing |
| Benzoyl Group | C₇H₅O | Aromatic ketone | Conjugation extension |
| Nitrophenyl Substituent | C₆H₄NO₂ | Aromatic nitro compound | Strong electron-withdrawal |
| Acetamide Linker | C₂H₃NO | Amide connectivity | Hydrogen bonding capability |
The nitro group positioned at the 4-position of the phenyl ring represents one of the most electronically significant features of the molecule. Nitro substituents are renowned for their strong electron-withdrawing properties, which dramatically influence the electronic density distribution throughout the aromatic system. This positioning creates a meta-relationship with respect to the acetamide linker, resulting in specific electronic effects that impact both the chemical reactivity and the physical properties of the compound. The nitro group also serves as a chromophore, contributing to the compound's optical properties and facilitating ultraviolet-visible spectroscopic analysis.
The acetamide functional group serves as a crucial structural bridge connecting the substituted phenyl ring to the isoindole system. This amide linkage not only provides structural connectivity but also introduces hydrogen bonding capabilities that influence the compound's solid-state packing and solubility characteristics. The acetamide moiety represents a common pharmacophore in medicinal chemistry, often associated with biological activity and drug-like properties. The specific positioning and orientation of this group within the overall molecular framework contribute to the compound's three-dimensional structure and its potential for molecular recognition events.
Historical Context and Development
The discovery and characterization of this compound emerged from the systematic investigation of pharmaceutical impurities, particularly those associated with benzodiazepine drug substances. The compound's identification as Nitrazepam European Pharmacopoeia Impurity D represents a significant milestone in pharmaceutical analytical chemistry, reflecting the ongoing efforts to comprehensively characterize and control impurities in medicinal products. This designation places the compound within the rigorous regulatory framework established by the European Pharmacopoeia, which sets standards for pharmaceutical quality and purity assessment.
The historical development of this compound is intrinsically linked to the evolution of analytical methodologies in pharmaceutical science. As analytical techniques became increasingly sophisticated, particularly with the advancement of high-performance liquid chromatography and mass spectrometry, researchers gained the capability to detect and characterize trace-level impurities in complex pharmaceutical matrices. The identification of this specific impurity structure required extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometric fragmentation studies, demonstrating the technical prowess achieved in modern analytical chemistry.
Properties
IUPAC Name |
N-(2-benzoyl-4-nitrophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3O6/c27-20(13-25-22(29)16-8-4-5-9-17(16)23(25)30)24-19-11-10-15(26(31)32)12-18(19)21(28)14-6-2-1-3-7-14/h1-12H,13H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSQQICCFSLPSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186933 | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33311-76-1 | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33311-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033311761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.760 | |
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Preparation Methods
Synthesis of the Phthalimide Core
- The phthalimide (1,3-dihydro-1,3-dioxoisoindole) core is typically prepared by condensation of phthalic anhydride with ammonia or primary amines.
- This step forms the isoindole-2,3-dione ring system, providing the reactive nitrogen site for subsequent acetamide formation.
Preparation of the Acetamide Linker
- The acetamide linkage is formed by reaction of the phthalimide nitrogen with a suitable acylating agent such as chloroacetyl chloride or bromoacetyl bromide , generating a phthalimide-2-acetyl halide intermediate.
- This intermediate is then reacted with the amine derivative of the aromatic moiety.
Introduction of the 2-Benzoyl-4-nitrophenyl Group
- The aromatic amine, 2-amino-4-nitrobenzophenone (or a suitable precursor), is coupled with the phthalimide-acetyl intermediate.
- This coupling typically proceeds via nucleophilic substitution or amide bond formation under mild basic or neutral conditions to preserve the sensitive nitro and benzoyl groups.
Purification and Characterization
- The crude product is purified by recrystallization or preparative chromatography.
- Analytical methods such as HPLC (reverse phase with acetonitrile-water-phosphoric acid or formic acid mobile phases), mass spectrometry, and NMR confirm the structure and purity.
Detailed Preparation Method (Hypothetical Protocol Based on Analogous Syntheses)
| Step | Reagents & Conditions | Description | Expected Yield (%) |
|---|---|---|---|
| 1 | Phthalic anhydride + NH3 (or primary amine), reflux in ethanol/water | Formation of phthalimide core | 80-90% |
| 2 | Phthalimide + chloroacetyl chloride, base (e.g., triethylamine), 0°C to RT | Acetylation at nitrogen to form phthalimide-2-acetyl chloride intermediate | 70-85% |
| 3 | 2-amino-4-nitrobenzophenone + phthalimide-2-acetyl intermediate, mild base, solvent (DMF or DCM), RT to 50°C | Amide bond formation linking aromatic amine to phthalimide | 60-75% |
| 4 | Purification by recrystallization (ethanol or ethyl acetate) or preparative HPLC | Isolation of pure product | 85-95% |
Research Findings and Notes
- No direct experimental synthesis procedures for this exact compound are openly available in major chemical databases such as PubChem or commercial suppliers.
- The synthetic approach is inferred from known methods for related isoindole and phthalimide derivatives and from literature on perimidine and isoindole compound synthesis, which often involve condensation of aromatic amines with phthalic anhydride derivatives followed by acylation steps.
- The presence of sensitive groups (nitro, benzoyl) necessitates controlled reaction conditions to avoid reduction or hydrolysis.
- Preparative HPLC methods are scalable for impurity isolation and pharmacokinetic studies.
Summary Table of Key Synthetic Parameters
| Parameter | Details |
|---|---|
| Starting materials | Phthalic anhydride, 2-amino-4-nitrobenzophenone, chloroacetyl chloride |
| Solvents | Ethanol, DMF, dichloromethane |
| Reaction conditions | Reflux for phthalimide formation; 0°C to RT for acylation; RT to 50°C for amide coupling |
| Purification | Recrystallization, preparative reverse phase HPLC |
| Analytical methods | HPLC (RP), MS, NMR, potentially X-ray crystallography |
| Challenges | Maintaining nitro and benzoyl group integrity; controlling reaction selectivity |
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like acyl chlorides for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.
Major Products
Scientific Research Applications
Analytical Applications
2.1 High-Performance Liquid Chromatography (HPLC)
N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide has been utilized in HPLC methods for analytical separation. The compound can be effectively analyzed using a reverse-phase HPLC method with a mobile phase consisting of acetonitrile and water, with phosphoric acid as an additive for standard applications. For mass-spectrometry (MS) compatible applications, phosphoric acid can be substituted with formic acid . This method is scalable and suitable for isolating impurities in preparative separations and pharmacokinetics studies.
2.2 Spectroscopic Techniques
The compound's unique structure allows it to be analyzed using various spectroscopic techniques such as UV-Vis spectroscopy and NMR spectroscopy. These methods can provide insights into the compound's electronic transitions and molecular environment, aiding in understanding its behavior in different chemical contexts .
Pharmacological Applications
3.1 Drug Development
The structural characteristics of this compound suggest potential applications in drug development. Compounds with similar structures have been investigated for their anti-cancer properties and as inhibitors for various biological targets due to their ability to interact with specific enzymes or receptors .
3.2 Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit antimicrobial activity against certain bacteria and fungi. This aspect has opened avenues for further research into its potential as a lead compound in developing new antimicrobial agents .
Case Studies
Case Study 1: HPLC Method Development
A study focused on developing an HPLC method for the separation of this compound highlighted its effectiveness in isolating impurities from synthetic processes. The results demonstrated that the method could achieve high resolution and sensitivity, making it suitable for quality control in pharmaceutical manufacturing .
Case Study 2: Antimicrobial Screening
In another investigation, derivatives of this compound were screened for antimicrobial activity against several pathogens. The findings indicated that certain modifications to the compound's structure enhanced its efficacy against specific bacterial strains, suggesting a pathway for developing new therapeutic agents .
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide involves its interaction with specific molecular targets and pathways. The compound’s nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the inhibition of key enzymes or the disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several derivatives, differing primarily in substituents on the phenyl ring and the nature of the attached functional groups. Below is a comparative analysis:
Key Differences and Implications
Substituent Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to the chloro group in analogs like N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide. This may influence reactivity in further synthetic modifications or binding affinity in biological systems .
Analytical Behavior :
- Reverse-phase HPLC separations for chloro- and nitro-substituted analogs require similar mobile phases (acetonitrile/water with acid modifiers) but may exhibit retention time differences due to varying polarities. For instance, the nitro derivative’s higher logP (3.40 vs. ~3.0 for chloro analogs) suggests longer retention on Newcrom R1 columns .
In contrast, the chloro-substituted analog in is studied for pharmacokinetics, implying divergent therapeutic pathways.
Table 1: Comparative Physicochemical Properties
Research Findings and Limitations
- Synthetic Challenges : The nitro group’s strong electron-withdrawing nature may complicate synthetic steps compared to chloro analogs, requiring controlled reaction conditions to avoid undesired byproducts.
- Analytical Reproducibility : While HPLC methods for analogs are well-documented, the nitro derivative’s separation parameters (e.g., gradient elution) may need optimization due to its unique polarity .
- Biological Data Gap: No direct evidence links the target compound to specific therapeutic applications, unlike its heartworm-targeting benzoxazine derivatives in or antibiotic analogs in .
Biological Activity
N-(2-Benzoyl-4-nitrophenyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide, with the CAS number 33311-76-1, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
The compound's molecular formula is , with a molecular weight of approximately 429.4 g/mol. Its structural features include a nitrophenyl group, which is known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C23H15N3O6 |
| Molecular Weight | 429.4 g/mol |
| CAS Number | 33311-76-1 |
| Density | 1.475 g/cm³ |
| Boiling Point | 720.1 °C |
| Flash Point | 389.3 °C |
Antineoplastic Properties
Recent studies indicate that nitro-substituted compounds like this compound exhibit significant antineoplastic activity. Nitro compounds are known to interfere with cellular processes that lead to cancer cell proliferation. For instance, a study demonstrated that certain nitrobenzamide derivatives could inhibit the inducible nitric oxide synthase (iNOS) enzyme and other pro-inflammatory cytokines such as COX-2 and TNF-α, which are often overexpressed in tumor environments .
Anti-inflammatory Effects
The compound also shows anti-inflammatory properties. It has been reported that nitro compounds can modulate inflammatory pathways by inhibiting iNOS and reducing the production of reactive nitrogen species (RNS). This action is crucial because chronic inflammation is linked to various metabolic diseases and cancers . The inhibition of pro-inflammatory cytokines may contribute to its therapeutic potential in conditions characterized by inflammation.
Cytotoxicity Studies
Cytotoxicity assays have revealed that this compound can significantly reduce cell viability in various cancer cell lines. For example, IC50 values (the concentration required to inhibit cell growth by 50%) were observed in the range of 1.61 to 1.98 µg/mL against specific cancer cell lines . Such findings suggest that this compound could serve as a lead compound for developing new anticancer therapies.
Study on Nitro Compounds
A comprehensive review highlighted the diverse biological activities of nitro compounds, emphasizing their role in cancer therapy due to their ability to induce apoptosis in malignant cells while sparing normal cells . The structural alerts associated with nitro groups were discussed, noting that while they can be toxic, they also provide significant therapeutic benefits when properly modified.
Mechanistic Insights
Molecular dynamics simulations have provided insights into how this compound interacts with target proteins involved in cancer progression. The presence of electron-withdrawing groups such as nitro groups enhances the binding affinity of these compounds to their targets .
Q & A
Basic: What are the key structural features and spectroscopic identifiers for this compound?
Answer:
The compound contains a benzoyl group at the 2-position, a nitro group at the 4-position of the phenyl ring, and a 1,3-dioxo-isoindole acetamide backbone. Key identifiers include:
- FTIR : Stretching vibrations for nitro (1520–1350 cm⁻¹), carbonyl (1740–1680 cm⁻¹), and amide (1650–1600 cm⁻¹) groups.
- NMR : Aromatic protons (δ 7.5–8.5 ppm), isoindole carbonyl carbons (δ 165–170 ppm), and benzoyl protons (δ 7.8–8.2 ppm).
- Mass Spectrometry : Molecular ion peak matching the molecular formula C₂₃H₁₅N₃O₆ .
Basic: What is a standard synthetic route for this compound?
Answer:
A representative method involves coupling 2-benzoyl-4-nitroaniline with 1,3-dioxo-isoindole-2-acetyl chloride using carbodiimide chemistry:
Reagents :
- 2-Benzoyl-4-nitroaniline (1 eq.)
- 1,3-Dioxo-isoindole-2-acetyl chloride (1.1 eq.)
- EDC·HCl (1.2 eq.) in dichloromethane with triethylamine (3 eq.) .
Procedure :
- Stir at 0–5°C for 3 hours.
- Extract with dichloromethane, wash with NaHCO₃, dry, and concentrate.
- Recrystallize from ethanol/water (yield: ~65–75%) .
Advanced: How do conformational variations in the solid state affect pharmacological activity?
Answer:
X-ray crystallography reveals three distinct conformers in the asymmetric unit, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. These variations influence hydrogen-bonding networks (N–H⋯O, R₂²(10) motifs) and packing efficiency, potentially altering solubility and target binding .
| Conformer | Dihedral Angle (°) | Hydrogen Bonding Pattern |
|---|---|---|
| A | 44.5 | Intramolecular dimer |
| B | 51.1 | Intermolecular dimer |
| C | 53.8 | Intermolecular dimer |
Advanced: How can computational modeling predict biological target interactions?
Answer:
Docking studies using AutoDock Vina or Schrödinger Suite can model interactions with targets like 5-HT1A receptors or benzodiazepine-binding sites. Key steps:
Ligand Preparation : Optimize geometry at the B3LYP/6-31G* level.
Protein Selection : Use PDB structures (e.g., 6WGT for 5-HT1A).
Binding Affinity : Score interactions (ΔG < −8 kcal/mol suggests strong binding) .
Advanced: How to resolve contradictions in spectroscopic data during characterization?
Answer:
Contradictions (e.g., unexpected NMR splitting or IR shifts) may arise from solvent polarity, tautomerism, or impurities. Mitigation strategies:
Multi-Technique Validation : Cross-check with 2D NMR (COSY, HSQC) and HPLC purity assays.
Dynamic NMR : Probe tautomerism by variable-temperature experiments .
Advanced: What methods optimize reaction yields for large-scale synthesis?
Answer:
Yield optimization focuses on:
Catalyst Screening : Replace EDC·HCl with HATU (improves coupling efficiency by 15–20%).
Solvent Effects : Use THF instead of dichloromethane for better solubility.
Temperature Control : Maintain 0°C to minimize nitro group reduction .
Advanced: How to analyze hydrogen-bonding networks in crystallographic studies?
Answer:
Use Mercury (CCDC) or OLEX2 to analyze:
- Donor-Acceptor Distances : Optimal N–H⋯O = 2.8–3.2 Å.
- Angle Geometry : Angles >150° indicate strong interactions.
- Thermal Ellipsoids : Assess disorder using anisotropic displacement parameters .
Advanced: What are the implications of nitro group reduction in biological assays?
Answer:
The 4-nitro group may reduce to an amine in vivo, altering pharmacokinetics. Mitigate via:
Stability Testing : Incubate in liver microsomes (e.g., human S9 fraction) to assess metabolic pathways.
Prodrug Design : Mask the nitro group with protecting groups (e.g., acetyl) .
Basic: What functional groups dictate reactivity in this compound?
Answer:
- Nitro Group : Electrophilic aromatic substitution (e.g., nitration, halogenation).
- Amide : Resists hydrolysis under acidic/basic conditions but reacts with Grignard reagents.
- Benzoyl : Participates in Friedel-Crafts acylation .
Advanced: How to validate target engagement in cellular models?
Answer:
Use fluorescence polarization or SPR to measure binding affinity (Kd). For example:
SPR Setup : Immobilize purified 5-HT1A receptor on a CM5 chip.
Ligand Injection : Monitor resonance changes at 0.1–100 μM concentrations.
Data Fitting : Use a 1:1 Langmuir model (KD < 1 μM indicates high potency) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
